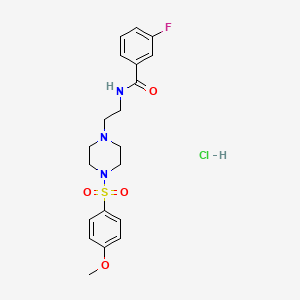

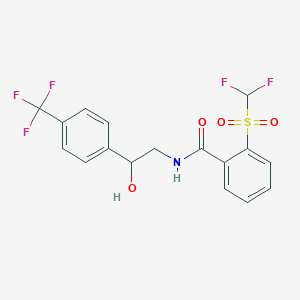

![molecular formula C16H15BrN2O2 B2570095 5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide CAS No. 852137-85-0](/img/structure/B2570095.png)

5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide

Vue d'ensemble

Description

5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide is a type of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Molecular Structure Analysis

The molecular formula of this compound is C16H15BrN2O2 . The InChI string representation is InChI=1S/C16H15BrN2O2/c1-10-7-12-8-11(3-4-13(12)19(10)2)9-18-16(20)14-5-6-15(17)21-14/h3-8H,9H2,1-2H3,(H,18,20) .Physical And Chemical Properties Analysis

The average mass of this compound is 347.207 and the mono-isotopic mass is 346.03169 .Applications De Recherche Scientifique

Palladium-Catalyzed Arylation

Antiprotozoal Agents

Derivatives of bromo-furan and indole have shown significant antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in developing new antimalarial and antitrypanosomal agents. This demonstrates the medicinal chemistry relevance of brominated and indolyl-substituted compounds in drug discovery (M. Ismail et al., 2004).

Binding Studies and Pharmacological Activities

Studies involving brominated tryptophan derivatives from marine sources have highlighted the diversity of natural products and their potential pharmacological activities, including antibacterial properties. Such research underscores the value of brominated indolyl derivatives in uncovering new bioactive compounds (Nathaniel L. Segraves et al., 2005).

Synthetic Methodologies

Electrochemical Sensors

The development of electrochemical sensors based on molecularly imprinted polymers for the detection of bioactive molecules is an emerging area of research. This application highlights the potential use of furan derivatives in creating sensitive and selective sensors for biomedical and environmental monitoring (Yuanyuan Xia et al., 2021).

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the biological activities and therapeutic potential of 5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide.

Mécanisme D'action

Target of action

The compound “5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide” belongs to the class of indole derivatives . Indole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels

Mode of action

The mode of action of indole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . Without specific information on the compound “5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide”, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . They have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. As mentioned earlier, indole derivatives can have a wide range of biological activities .

Propriétés

IUPAC Name |

5-bromo-N-[(1,2-dimethylindol-5-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2/c1-10-7-12-8-11(3-4-13(12)19(10)2)9-18-16(20)14-5-6-15(17)21-14/h3-8H,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWUKKOYMKMSNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

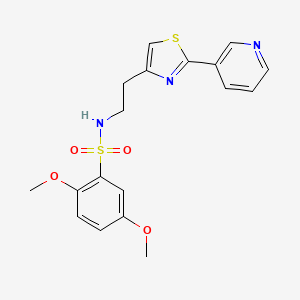

![7-(4-methoxyphenyl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2570012.png)

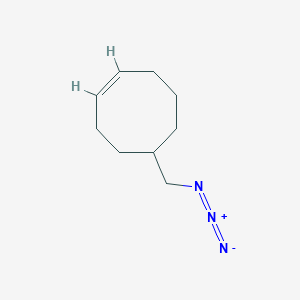

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2570014.png)

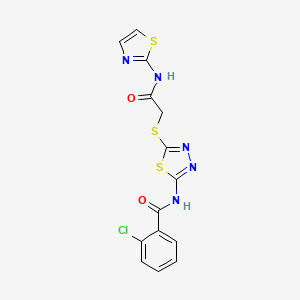

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2570017.png)

![3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B2570022.png)

![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2570025.png)

![3-Methyl-7-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2570030.png)

![(5-fluorobenzo[b]thiophen-2-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2570032.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2570034.png)